Cas no 1805533-47-4 (2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine)

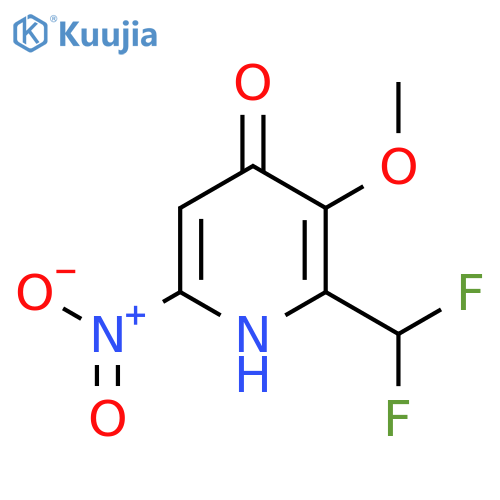

1805533-47-4 structure

商品名:2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine

CAS番号:1805533-47-4

MF:C7H6F2N2O4

メガワット:220.130348682404

CID:4887013

2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine

-

- インチ: 1S/C7H6F2N2O4/c1-15-6-3(12)2-4(11(13)14)10-5(6)7(8)9/h2,7H,1H3,(H,10,12)

- InChIKey: UXYOYYFZDINEOG-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C(C=C([N+](=O)[O-])N1)=O)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 370

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 84.2

2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029030200-250mg |

2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine |

1805533-47-4 | 95% | 250mg |

$1,019.20 | 2022-04-01 | |

| Alichem | A029030200-1g |

2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine |

1805533-47-4 | 95% | 1g |

$2,779.20 | 2022-04-01 | |

| Alichem | A029030200-500mg |

2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine |

1805533-47-4 | 95% | 500mg |

$1,802.95 | 2022-04-01 |

2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine 関連文献

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1805533-47-4 (2-(Difluoromethyl)-4-hydroxy-3-methoxy-6-nitropyridine) 関連製品

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 55290-64-7(Dimethipin)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量